molecular formula C16H14N2O B14160580 2-(4-Ethoxyphenyl)quinoxaline CAS No. 14329-80-7

2-(4-Ethoxyphenyl)quinoxaline

Cat. No.: B14160580
CAS No.: 14329-80-7
M. Wt: 250.29 g/mol
InChI Key: MMPGRBFWTQALIM-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)quinoxaline typically involves the condensation of 4-ethoxyaniline with 1,2-dicarbonyl compounds. One common method is the reaction of 4-ethoxyaniline with 1,2-diketones in the presence of a catalyst such as acetic acid or ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Ethoxyphenyl)quinoxaline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological research.

    Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications, including as an anticancer and anti-inflammatory agent.

    Industry: The compound is used in the development of dyes, fluorescent materials, and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)quinoxaline involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. The compound also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoxaline
  • 2-(4-Methoxyphenyl)quinoxaline
  • 2-(4-Chlorophenyl)quinoxaline

Uniqueness

Compared to similar compounds, 2-(4-Ethoxyphenyl)quinoxaline exhibits unique properties due to the presence of the ethoxy group. This functional group enhances its solubility, stability, and biological activity, making it a more versatile compound for various applications .

Properties

CAS No.

14329-80-7

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-(4-ethoxyphenyl)quinoxaline

InChI

InChI=1S/C16H14N2O/c1-2-19-13-9-7-12(8-10-13)16-11-17-14-5-3-4-6-15(14)18-16/h3-11H,2H2,1H3

InChI Key

MMPGRBFWTQALIM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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